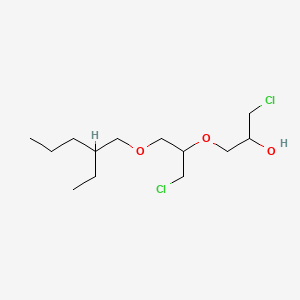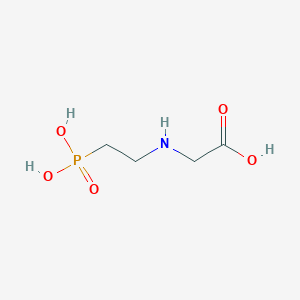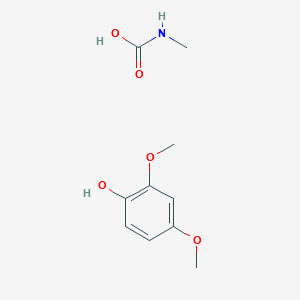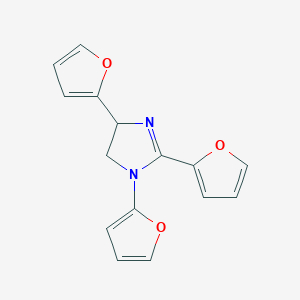
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-propanol with 1-chloromethyl-2-(2-ethylamyloxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol exerts its effects involves interactions with various molecular targets. The chloro and chloromethyl groups can participate in electrophilic reactions, while the ethylamyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-propanol: A simpler compound with similar reactivity but fewer functional groups.
1-Chloromethyl-2-(2-ethylamyloxy)ethanol: Shares structural similarities but lacks the additional chloro group on the propanol backbone.
Uniqueness
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
68938-76-1 |
|---|---|
Formule moléculaire |
C13H26Cl2O3 |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-chloro-3-[1-chloro-3-(2-ethylpentoxy)propan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H26Cl2O3/c1-3-5-11(4-2)8-17-10-13(7-15)18-9-12(16)6-14/h11-13,16H,3-10H2,1-2H3 |
Clé InChI |
HOROHTJLNQBOPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)COCC(CCl)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)


